
2-Chloro-5-Methoxypyrimidin-4-Amine
Overview
Description
2-Chloro-5-Methoxypyrimidin-4-Amine is a heterocyclic aromatic compound with the molecular formula C₅H₆ClN₃O. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-Methoxypyrimidin-4-Amine typically involves the chlorination of 5-Methoxypyrimidin-4-Amine. One common method includes the reaction of 5-Methoxypyrimidin-4-Amine with thionyl chloride (SOCl₂) under reflux conditions to introduce the chlorine atom at the 2-position . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-Methoxypyrimidin-4-Amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield 2-Amino-5-Methoxypyrimidin-4-Amine, while oxidation may produce 2-Chloro-5-Methoxypyrimidin-4-Carboxylic Acid .
Scientific Research Applications
Pharmaceutical Development
The primary application of 2-Chloro-5-Methoxypyrimidin-4-Amine lies in its potential as a building block for synthesizing various pharmaceuticals. Compounds with similar pyrimidine structures have demonstrated significant pharmacological properties, including:
- Antitumor Activity : Pyrimidine derivatives are often explored for their ability to inhibit tumor growth. The presence of both chlorine and methoxy groups can enhance the lipophilicity and biological activity of the molecule, making it a candidate for further biological evaluation.
- Antiviral Agents : The unique structural features of this compound may allow it to interact effectively with viral targets, potentially leading to the development of new antiviral therapies .
- Enzyme Inhibition : The compound's structure suggests that it could act as an enzyme inhibitor, which is crucial in the design of drugs targeting various biochemical pathways involved in diseases.
Synthesis Processes
The synthesis of this compound typically involves several steps, utilizing common reagents such as bases (e.g., potassium carbonate) and solvents (e.g., dimethylformamide). The synthetic routes often aim to enhance yield and purity while minimizing by-products. A general synthesis pathway includes:
- Formation of the Pyrimidine Ring : Starting from appropriate precursors, the pyrimidine ring is constructed through cyclization reactions.
- Substitution Reactions : Chlorination and methoxylation steps introduce the chlorine and methoxy groups, respectively.
- Amine Functionalization : The final step involves introducing the amine group at the 4-position through nucleophilic substitution reactions.
Case Study 1: Anticancer Drug Development
Research has shown that compounds similar to this compound can exhibit enhanced potency against specific cancer cell lines. For instance, studies have demonstrated that modifications to the pyrimidine structure can lead to significant improvements in anti-cancer activity, with some derivatives showing up to a 1300-fold increase in potency against resistant cancer strains .
Case Study 2: Enzyme Inhibitors
Inhibitors targeting deubiquitinase complexes have been developed using pyrimidine derivatives. These compounds have shown promise in preclinical studies for their ability to modulate protein degradation pathways, which are critical in cancer therapy .
Mechanism of Action
The mechanism of action of 2-Chloro-5-Methoxypyrimidin-4-Amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-Methylpyrimidin-4-Amine
- 2-Chloro-5-Ethoxypyrimidin-4-Amine
- 2-Chloro-5-Hydroxypyrimidin-4-Amine
Uniqueness
2-Chloro-5-Methoxypyrimidin-4-Amine is unique due to the presence of the methoxy group at the 5-position, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .
Biological Activity
2-Chloro-5-Methoxypyrimidin-4-Amine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This article delves into its biochemical properties, mechanisms of action, and applications in scientific research, supported by relevant data and case studies.
Chemical Structure and Composition
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 161.57 g/mol
The compound contains a chlorine atom at the 2-position and a methoxy group at the 5-position of the pyrimidine ring, which influences its reactivity and biological interactions .
Target Interactions
this compound primarily interacts with various enzymes and receptors:
- Epidermal Growth Factor Receptor (EGFR) : It inhibits EGFR kinase activity, which is critical in cancer cell signaling pathways.
- Sirtuin Modulation : The compound has been identified as a potential modulator of sirtuin proteins, which are involved in cellular regulation and metabolism .
Cellular Effects
The compound's effects on cellular functions include:
- Inhibition of Cell Proliferation : In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in breast cancer models .
- Apoptosis Induction : It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving tubulin polymerization inhibition .
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
A study investigated the effects of this compound on T47D human breast cancer cells. The compound was found to significantly reduce cell viability with an EC value of approximately 0.008 µM, indicating potent anticancer activity. The mechanism involved the induction of apoptosis through the inhibition of key signaling pathways associated with tumor growth .
4. Applications in Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of various pharmaceuticals:
- Anticancer Agents : Its ability to inhibit EGFR makes it a candidate for developing targeted therapies against tumors that overexpress this receptor.
- Enzyme Inhibitors : It is utilized in research aimed at understanding enzyme kinetics and inhibition mechanisms relevant to drug design.
5.
This compound exhibits significant biological activity, particularly as an inhibitor of EGFR and a potential modulator of sirtuins. Its applications in medicinal chemistry highlight its importance as a building block for developing new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and explore its potential across various biological systems.
Properties
IUPAC Name |
2-chloro-5-methoxypyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUMXWAUZBTDLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718939 | |
Record name | 2-Chloro-5-methoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99979-77-8 | |
Record name | 2-Chloro-5-methoxy-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99979-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-methoxypyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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